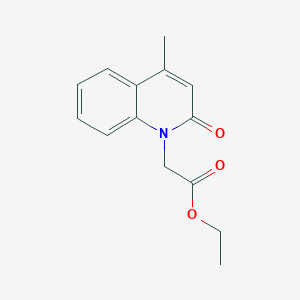

ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate

説明

Ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate is a quinoline-derived compound characterized by a 1,2-dihydroquinolin-2-one core substituted with a methyl group at the 4-position and an ethyl acetate moiety at the 1-position. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol. Single-crystal X-ray studies reveal a near-perpendicular dihedral angle (83.3°) between the bicyclic quinoline system and the ester group, stabilized by intramolecular C–H⋯O interactions .

特性

IUPAC Name |

ethyl 2-(4-methyl-2-oxoquinolin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(17)9-15-12-7-5-4-6-11(12)10(2)8-13(15)16/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGCZAUBJQSKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C(=CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819501 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate typically involves the condensation of 4-methyl-2-oxo-1,2-dihydroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反応の分析

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid:

Reaction:

-

Application: The carboxylic acid derivative serves as a precursor for further functionalization, such as amide or hydrazide synthesis .

Hydrazide Formation

Reaction with hydrazine hydrate converts the ester into a hydrazide:

Reaction:

-

Significance: Hydrazides are intermediates for synthesizing heterocycles like oxadiazoles and thiadiazoles .

Thiadiazole Formation

Treatment with carbon disulfide and KOH yields thiadiazole derivatives:

Reaction:

-

Biological Relevance: Thiadiazoles exhibit antimicrobial and anticancer activities.

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at activated positions:

Example:

-

Nitration: Directed by the electron-withdrawing oxo group, nitration occurs at position 6 or 8 .

-

Halogenation: Bromine or chlorine substitutes at the para position relative to the methyl group .

Reduction of the Ketone Group

The 2-oxo group can be reduced to a hydroxyl group:

Reaction:

Transesterification

The ethyl ester can be exchanged with other alcohols:

Reaction:

Comparative Reactivity Table

Key Findings

-

The ethyl ester group is highly reactive, enabling straightforward conversion to acids, hydrazides, and heterocycles .

-

The quinoline ring’s electron-deficient nature directs electrophilic substitution to specific positions, enhancing synthetic utility .

-

Derivatives such as oxadiazoles and thiadiazoles exhibit enhanced biological activities, making them candidates for drug development .

This compound’s versatility in organic synthesis underscores its importance in medicinal chemistry, particularly for developing anti-inflammatory and antimicrobial agents .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate, as anticancer agents. These compounds have been shown to inhibit key receptor tyrosine kinases (RTKs) involved in tumor growth and maintenance, such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases . The structure of this compound allows it to interact effectively with these targets, making it a candidate for further development in cancer therapeutics.

1.2 Anti-inflammatory Properties

Quinoline derivatives are also recognized for their anti-inflammatory properties. This compound has been studied for its potential use as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that esters derived from quinoline structures can exhibit significant anti-inflammatory effects, which could be harnessed in treating various inflammatory conditions .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of substituted anilines with acetic anhydride followed by esterification processes to yield the desired product .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Acetylation | Acetic anhydride, substituted aniline |

| 2 | Esterification | Ethanol, acid catalyst |

2.2 Chemical Properties

The molecular formula of this compound is C14H15NO3 with a molecular weight of 245.27 g/mol. The compound exhibits a melting point range of 94–95 °C and a predicted boiling point of approximately 351.3 °C .

Case Studies and Research Findings

3.1 Case Study: Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized various quinoline derivatives and evaluated their efficacy against cancer cell lines. This compound was among the compounds tested and demonstrated promising results in inhibiting cell proliferation in vitro . This finding supports its potential as a lead compound for further optimization.

3.2 Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of quinoline derivatives revealed that this compound exhibited significant inhibition of pro-inflammatory cytokines in cell culture models . This study emphasizes the therapeutic potential of this compound in treating inflammatory diseases.

作用機序

The mechanism of action of ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity. In cancer cells, it can induce apoptosis by activating specific signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs of ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate, highlighting differences in substituents, molecular weight, and functional groups:

Key Research Findings

Positional Isomerism : The placement of methyl and ester groups significantly impacts bioactivity. For example, the C4-methyl analog (target compound) shows distinct electronic effects vs. C1-methyl derivatives .

Heterocyclic Modifications : Thiazole- or imidazole-containing analogs (e.g., ) exhibit enhanced binding to enzymes like cyclooxygenase, though with trade-offs in metabolic stability .

Hydrogen Bonding vs. Lipophilicity : Hydroxy-substituted derivatives prioritize hydrogen bonding (e.g., CAS 53244-92-1), while alkyl/aryl groups enhance membrane permeability .

生物活性

Ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate, also known by its CAS number 103368-18-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H15NO3

- Molecular Weight : 245.27 g/mol

- Structure : The compound features a quinoline core with an ester functional group, contributing to its biological activity.

Antiplatelet Activity

Recent studies have highlighted the antiplatelet effects of related quinoline derivatives. Specifically, a closely related compound, 6-AQ (4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate), demonstrated significant inhibition of cyclooxygenase-1 (Cox-1), leading to reduced thromboxane A2 levels and decreased platelet aggregation in vitro and in vivo. This suggests that this compound may exhibit similar properties due to structural similarities .

Antioxidant Activity

Research has shown that quinoline derivatives possess free radical scavenging capabilities. A study evaluating various quinoline acids revealed that these compounds effectively quench free radicals such as DPPH, H2O2, ABTS, and superoxide radicals. This antioxidant activity is critical for potential therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For instance, modifications of acetoxy quinolones have been associated with enhanced intracellular nitric oxide levels and antiplatelet effects. The inhibition of specific enzymes involved in inflammatory pathways could position this compound as a candidate for anti-inflammatory therapies .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Acetoxy Quinones | Antiplatelet Activity | Identified structural modifications leading to enhanced antiplatelet effects; related compounds showed inhibition of Cox-1. |

| Evaluation of Free Radical Scavenging | Antioxidant Properties | Demonstrated effective scavenging of multiple free radicals by quinoline derivatives. |

| Characterization of Quinoline Esters | Structural Analysis | Provided insights into the molecular structure and intermolecular interactions that may influence biological activity. |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit Cox enzymes, leading to reduced production of pro-inflammatory mediators.

- Free Radical Scavenging : The presence of the quinoline moiety allows for effective interaction with reactive oxygen species (ROS), mitigating oxidative damage.

- Modulation of Nitric Oxide Levels : By influencing intracellular signaling pathways, these compounds may enhance nitric oxide production, contributing to vasodilation and improved blood flow.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate?

- Methodological Answer : The compound is synthesized via alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate in the presence of K₂CO₃ in a DMF/acetone solvent system. This produces a mixture of N-substituted and O-regioisomeric products, with the former dominating. Alternative routes involve condensation reactions between substituted anilines and ethyl acetoacetate, followed by cyclization .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to determine crystallographic parameters. For example, monoclinic symmetry (space group C2/c) with unit cell dimensions a = 21.608 Å, b = 9.2155 Å, and c = 14.6795 Å (β = 119.63°) has been reported. Hydrogen bonding networks (N–H⋯O and C–H⋯O) stabilize the lattice .

Q. What analytical techniques are used to validate its purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) verify functional groups and molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C–O) stretches .

Advanced Research Questions

Q. How do substituent positions on the quinoline core influence reactivity and bioactivity?

- Methodological Answer : The 4-methyl and 2-oxo groups enhance electrophilicity at C3, facilitating nucleophilic substitutions. Comparative studies with analogs (e.g., 4-hydroxyquinoline derivatives) show that electron-withdrawing substituents reduce antimicrobial activity, while methyl groups improve lipophilicity and membrane permeability .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution. These models correlate with experimental UV-Vis spectra and reactivity in nucleophilic environments .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) arise from assay variability (e.g., bacterial strains, IC₅₀ protocols). Standardizing test conditions (e.g., MIC assays in Mueller-Hinton broth) and cross-referencing with structural analogs (e.g., tetrahydroquinoxaline derivatives) improves reproducibility .

Q. What strategies optimize crystallization for X-ray analysis?

- Methodological Answer : Recrystallization from ethanol under controlled cooling rates (1°C/min) yields high-quality crystals. Hydrogen-bonding motifs (e.g., dimeric O–H⋯O interactions) are critical for lattice stability. Solvent choice (polar vs. nonpolar) affects crystal packing and resolution .

Q. How does the compound interact with biological targets like NMDA receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。